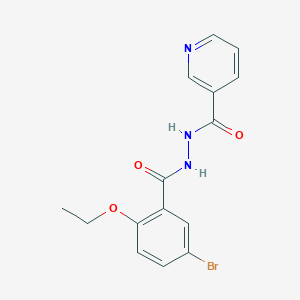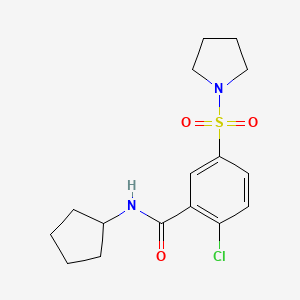![molecular formula C11H14ClN3OS B4405480 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B4405480.png)
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2,2-dimethylpropanamide
Vue d'ensemble
Description
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2,2-dimethylpropanamide, commonly known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized by Pfizer in 2003 and has since been the subject of numerous scientific studies.
Mécanisme D'action
CP-690,550 works by inhibiting the activity of JAKs, which are enzymes that play a key role in the immune response. JAKs are involved in the signaling pathways that regulate the production of cytokines, which are proteins that mediate inflammation. By inhibiting JAKs, CP-690,550 can reduce the production of cytokines, thereby reducing inflammation and preventing damage to tissues.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory effects, it has been shown to modulate the activity of immune cells, including T cells and B cells. It has also been shown to have effects on bone metabolism and to reduce the risk of osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CP-690,550 for lab experiments is its potency as a JAK inhibitor. It has been shown to be highly effective at inhibiting JAKs, even at low concentrations. However, it can also have off-target effects, which can complicate the interpretation of experimental results. In addition, it can be difficult to administer in vivo, as it has low solubility and bioavailability.
Orientations Futures
There are a number of potential future directions for research on CP-690,550. One area of interest is the development of more selective JAK inhibitors, which could reduce the risk of off-target effects. Another area of interest is the use of CP-690,550 in combination with other drugs, such as biologics, to enhance its therapeutic effects. Finally, there is interest in exploring the potential use of CP-690,550 in other autoimmune diseases, such as psoriasis and inflammatory bowel disease.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has been shown to be a potent inhibitor of Janus kinases (JAKs), which play a key role in the immune response. By inhibiting JAKs, CP-690,550 can reduce inflammation and prevent damage to tissues.
Propriétés
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3OS/c1-11(2,3)9(16)15-10(17)14-8-5-4-7(12)6-13-8/h4-6H,1-3H3,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITFSIHNDSULOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=NC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[2-(phenylthio)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4405399.png)

![N-(4-methyl-3-nitrophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4405411.png)

![2-hydroxy-5-[(4-methoxybenzoyl)amino]benzoic acid](/img/structure/B4405432.png)
![1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone](/img/structure/B4405434.png)
![4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B4405439.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B4405444.png)
![methyl 4-[(5-acetyl-2-methoxybenzyl)oxy]benzoate](/img/structure/B4405449.png)
![N-2-biphenylyl-2-[4-(2-hydroxyethyl)phenoxy]acetamide](/img/structure/B4405455.png)
![1-(4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)ethanone](/img/structure/B4405457.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4405486.png)

![methyl 1-[4-(allyloxy)benzoyl]-1H-indole-3-carboxylate](/img/structure/B4405502.png)